molecular formula C7H5ClN4 B567189 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1215295-94-5

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Cat. No. B567189
M. Wt: 180.595
InChI Key: DWOKDZBWMQJAGA-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound with the CAS Number: 1215295-94-5 . It has a molecular weight of 180.6 and its linear formula is C7 H5 Cl N4 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, has been reported in various studies . These compounds are synthesized using different strategies and their structures are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is 1S/C7H5ClN4/c8-7-10-6 (11-12-7)5-2-1-3-9-4-5/h1-4H, (H,10,11,12) . This code provides a standard way to encode the molecular structure information of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine are not mentioned in the search results, 1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they can act as ligands for transition metals to create coordination complexes .


Physical And Chemical Properties Analysis

The physical form of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is solid . and is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

3-(pyridin-2-yl)-1,2,4-triazole derivatives have been synthesized for further chemical analysis and potential applications in materials science. The process involves two steps from 2-cyanopridine, leading to a series of derivatives synthesized by reacting with 2-chloro-methyl pyridine, showcasing the versatility of triazole derivatives in chemical synthesis (Lin Bi-hui, 2010).

Structural and X-ray Analysis

Triazolopyridines, owing to their significant biological activity, have been synthesized and characterized, including through X-ray diffraction analysis. This highlights their potential in pharmaceutical applications and materials science for their unique structural properties (Said El-Kurdi et al., 2021).

Antioxidant and Biological Activities

The synthesis and antioxidant properties of certain triazole derivatives indicate a potential for application in biological and pharmaceutical research, focusing on their capability to counter oxidative stress (O. Bekircan et al., 2008).

Photoluminescent Properties

Copper(I) complexes with triazole derivatives have been studied for their strong visible photoluminescence, suggesting their use in optical devices and photonic conversion media. The compounds exhibit significant luminescence under UV excitation, pointing to applications in developing new materials for electronic and photonic devices (A. Gusev et al., 2017).

Electrochemical Behavior

The electrochemical properties of certain triazole derivatives have been explored, with findings showing high ionization potentials and good affinity. This research opens pathways for the use of these compounds in electrochemical applications and materials science (Chunxia Tan et al., 2007).

properties

IUPAC Name

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKDZBWMQJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677730
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

CAS RN

1215295-94-5
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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